1H-Indene-4-Carboxylic Acid and Its Derivatives: A Technical Guide for Rational Drug Design
1H-Indene-4-Carboxylic Acid and Its Derivatives: A Technical Guide for Rational Drug Design
Executive Overview
The 1H-indene-4-carboxylic acid scaffold—most predominantly utilized in its chemically stable, saturated form as 2,3-dihydro-1H-indene-4-carboxylic acid (also known as 4-indanecarboxylic acid)—represents a privileged bicyclic pharmacophore in modern medicinal chemistry[1]. By fusing a lipophilic cyclopentane ring to a benzoic acid core, this structure provides a rigid, conformationally locked vector for the carboxylic acid moiety.
As a Senior Application Scientist, it is crucial to look beyond the basic 2D structure. This guide explores the physicochemical properties, entropic advantages in target binding, and self-validating synthetic methodologies required for deploying this scaffold effectively in drug development pipelines.
Structural & Physicochemical Profiling
Understanding the baseline properties of the indane/indene core is critical for predicting its pharmacokinetic behavior. The saturated derivative (CAS 4044-54-6) is highly favored in scale-up chemistry due to its crystalline stability and predictable lipophilicity profile[1].
Table 1: Physicochemical Properties of 4-Indanecarboxylic Acid
| Property | Value | Mechanistic Causality / Significance |
| Molecular Formula | C₁₀H₁₀O₂ | Defines the baseline mass for mass spectrometry (M-H: ~161 m/z). |
| Molecular Weight | 162.18 g/mol | Low MW provides significant room for downstream elaboration while strictly maintaining Lipinski's Rule of 5 compliance[2]. |
| Melting Point | 152.5 - 153.5 °C | A high melting point indicates a highly stable crystalline lattice, which is ideal for solid-state formulation and purification[1]. |
| XLogP3 | 2.3 | Represents optimal lipophilicity for passive membrane permeability without causing excessive hydrophobic trapping in lipid bilayers[2]. |
| TPSA | 37.3 Ų | A low Topological Polar Surface Area ensures excellent oral bioavailability and strong potential for blood-brain barrier (BBB) penetration[2]. |
| pKa | ~3.86 | Ensures the molecule is predominantly ionized at physiological pH (7.4), facilitating robust salt bridge formation with target proteins[1]. |
Conformational Causality in Target Binding
In rational drug design, replacing a flexible aliphatic carboxylic acid with a 4-indanecarboxylic acid moiety is a strategic choice driven by thermodynamics. A flexible chain incurs a massive entropic penalty upon binding because it must "freeze" into a single active conformation. The rigid bicyclic indane core circumvents this by pre-organizing the carboxylate vector.
Caption: Conformational causality of the indene-4-carboxylic acid scaffold in target binding.
This pre-organization ensures that the carboxylic acid acts as a highly directional hydrogen bond donor/acceptor, while the indane core simultaneously occupies adjacent hydrophobic pockets via Van der Waals interactions.
Validated Synthetic Methodology: The Friedel-Crafts Approach
The synthesis of the 4-indanecarboxylic acid scaffold requires precise thermodynamic control over ring closure. The most robust, scalable method involves the intramolecular Friedel-Crafts acylation of 2-(2-carboxyethyl)benzoic acid, followed by ketone reduction[3].
Caption: Self-validating synthetic workflow for 4-indanecarboxylic acid.
Step-by-Step Protocol: Synthesis of 1-oxo-4-indanecarboxylic acid
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Melt Preparation: Combine 2-(2-carboxyethyl)benzoic acid (1.0 eq), sodium chloride (1.05 eq), and anhydrous aluminum chloride (5.0 eq) in a reaction vessel[3].
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Causality: The NaCl/AlCl₃ mixture forms a highly reactive molten salt (ionic liquid) at elevated temperatures. This eliminates the need for toxic, high-boiling organic solvents and provides an extremely high local concentration of the Lewis acid (AlCl₃) required to activate the aliphatic carboxylic acid into an electrophilic acylium ion.
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Thermal Cyclization: Heat the mixture to 160 °C for approximately 2 hours[3].
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Causality: The benzoic acid ring is strongly deactivated by its existing carboxyl group. High thermal energy (160 °C) is thermodynamically necessary to overcome the activation barrier for electrophilic aromatic substitution at the ortho position, forcing the closure of the 5-membered ring.
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Quenching & Precipitation (Self-Validation): Cool the mixture using an acetone/dry ice bath. Slowly add an ice/water mixture, followed by concentrated hydrochloric acid[3].
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Causality: Extreme cooling prevents the uncontrolled, violent exothermic hydrolysis of unreacted AlCl₃. The HCl breaks down aluminum-product complexes, releasing the free 1-oxo-4-indanecarboxylic acid.
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In-Process Control (IPC): The immediate precipitation of a solid upon HCl addition serves as the first visual validation. Filter and analyze via LC-MS. A mass shift from the starting material (-18 Da, corresponding to the loss of H₂O during cyclization) validates successful ring closure.
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Carbonyl Reduction (Downstream Elaboration): To obtain the fully saturated 4-indanecarboxylic acid, subject the 1-oxo intermediate to catalytic hydrogenation (Pd/C, H₂) or a Clemmensen reduction (Zn(Hg), HCl).
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IPC: Monitor via HPLC-UV. The disappearance of the ketone peak (which possesses a distinct extended UV chromophore) and the emergence of a more lipophilic peak validates the reduction.
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Therapeutic Applications
The versatility of this scaffold is demonstrated across multiple high-impact therapeutic areas:
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Kinase Inhibitors: The scaffold is a critical building block in the synthesis of tricyclic pyrazole kinase inhibitors. These compounds modulate protein tyrosine kinases (PTKs), which act as molecular switches regulating cell proliferation in malignant disorders and autoimmune diseases[3].
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Antiviral Agents: Derivatives are actively utilized in the development of Hepatitis C virus (HCV) replication inhibitors, where the lipophilic core is essential for binding to viral polymerase targets[1].
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Chiral Intermediates: Amino-substituted variants, such as (1R)-1-amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride, serve as stereospecific building blocks for complex active pharmaceutical ingredients (APIs), ensuring enantiomeric purity in final drug products[4].
Safety & Analytical Profiling
When handling 2,3-dihydro-1H-indene-4-carboxylic acid, strict adherence to GHS safety protocols is required to maintain laboratory safety and sample integrity.
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Hazard Classification: The compound is classified under Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), and STOT SE 3 (H335)[2].
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Handling Causality: The carboxylic acid moiety is mildly corrosive to mucous membranes. Furthermore, the highly lipophilic nature of the indane core allows the molecule to readily partition into and penetrate the stratum corneum, exacerbating localized skin irritation. Therefore, handling requires nitrile gloves, tightly sealed eye protection, and manipulation strictly within a certified fume hood to prevent the inhalation of crystalline dust.
References
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LookChem. "Cas 4044-54-6, 2,3-dihydro-1H-indene-4-carboxylic acid". URL:[Link]
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PubChem. "2,3-dihydro-1H-indene-4-carboxylic acid | C10H10O2 | CID 232840". National Institutes of Health (NIH). URL: [Link]
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PubChem. "(1R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride | CID 162344106". National Institutes of Health (NIH). URL:[Link]
- European Patent Office. "EP 1740579 B1: Tricyclic Pyrazole Kinase Inhibitors". Google Patents.
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,3-dihydro-1H-indene-4-carboxylic acid | C10H10O2 | CID 232840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. (1R)-1-Amino-2,3-dihydro-1H-indene-4-carboxylic acid hydrochloride | C10H12ClNO2 | CID 162344106 - PubChem [pubchem.ncbi.nlm.nih.gov]
